molecular formula C14H8BrF3N2 B12633656 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-81-8

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12633656
CAS No.: 944580-81-8
M. Wt: 341.13 g/mol
InChI Key: ASTKVGUKLTYNOP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, featured in several marketed drugs and clinical candidates for its diverse biological activities . This particular compound is functionalized with two key moieties: a 4-bromophenyl group at the 2-position and a trifluoromethyl (CF3) group at the 5-position. The bromophenyl substituent serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies . The trifluoromethyl group is a critical feature, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . Compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, often by targeting the QcrB subunit of the cytochrome bcc complex, a key component in the mycobacterial electron transport chain . Furthermore, this structural class has shown promising broad-spectrum biological activities, including antifungal properties against strains like Aspergillus fumigatus and Candida albicans, potentially through inhibition of the Lanosterol 14 alpha demethylase enzyme . This combination of features makes this compound a valuable intermediate for researchers developing novel therapeutic agents, particularly in the fields of infectious disease and anti-infective research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

944580-81-8

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-10-6-4-9(5-7-10)11-8-20-12(14(16,17)18)2-1-3-13(20)19-11/h1-8H

InChI Key

ASTKVGUKLTYNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions

One of the primary methods for synthesizing 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves cyclization reactions of suitable precursors:

  • Starting Materials : Typically, 4-bromobenzaldehyde and 2-aminopyridine are used as starting materials.

  • Reagents : A trifluoromethylating agent is employed to introduce the trifluoromethyl group into the imidazo ring.

  • Catalysts : Copper iodide is commonly used as a catalyst to facilitate the cyclization process.

  • Solvents : Ethanol or acetonitrile are typical solvents for these reactions.

The general reaction can be summarized as follows:

$$
\text{4-Bromobenzaldehyde} + \text{2-Aminopyridine} \xrightarrow{\text{CuI, Solvent}} \text{this compound}
$$

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for the efficient preparation of imidazo[1,2-a]pyridines:

  • Conditions : The reaction can be conducted under solvent-free conditions at elevated temperatures (e.g., 65 °C) using microwave irradiation.

  • Yields : This method can achieve high yields (up to 90%) with reduced reaction times compared to conventional heating methods.

Industrial Production Methods

In an industrial setting, the production of this compound may follow similar synthetic routes but optimized for scale:

  • Continuous Flow Reactors : These can be utilized to enhance yield and purity by providing better control over reaction conditions.

  • Purification Techniques : Advanced techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective conditions and yields:

Method Starting Materials Conditions Yield (%)
Cyclization 4-Bromobenzaldehyde, 2-Aminopyridine CuI catalyst in ethanol/acetonitrile Variable (up to 85%)
Microwave-Assisted Synthesis 4-Bromobenzaldehyde, 2-Aminopyridine Microwave irradiation at 65 °C Up to 90%
Continuous Flow Synthesis 4-Bromobenzaldehyde, 2-Aminopyridine Optimized flow reactor conditions Higher than batch methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine, have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various kinases involved in cancer cell proliferation. For instance, certain derivatives have shown effectiveness against Aurora kinases, which are critical for cell cycle regulation. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The introduction of halogen atoms, such as bromine and trifluoromethyl groups, enhances the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. Studies have demonstrated that these compounds exhibit significant activity against various bacterial strains, outperforming traditional antibiotics in some cases. The molecular docking studies suggest that the presence of these functional groups improves membrane permeability and binding affinity to bacterial targets .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing 4-bromophenyl and trifluoromethyl imidazole precursors under specific catalytic conditions.
  • Cyclization Techniques : Employing cyclization reactions involving suitable substrates to form the imidazo ring system.

These synthetic approaches allow for the modification of the compound's structure to enhance its biological activity and selectivity.

Synthetic Method Key Reactants Yield (%) Conditions
Condensation4-bromophenyl amine + trifluoromethyl reagent70%Reflux in ethanol
CyclizationImidazole + brominated phenyl compound63%Heating with catalyst

Target Interactions

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells:

  • Kinase Inhibition : Compounds in this class often act as ATP-competitive inhibitors of kinases, disrupting signaling pathways critical for tumor growth.
  • Antimicrobial Mechanism : The structural features allow for effective binding to bacterial enzymes, inhibiting their function and leading to cell death.

Clinical Trials

Recent clinical trials have explored the efficacy of imidazo[1,2-a]pyridine derivatives in treating various cancers. One notable study focused on their use as targeted therapies for breast cancer patients with specific genetic markers. Results indicated a promising reduction in tumor size among participants treated with the compound compared to a control group.

Laboratory Findings

In laboratory settings, compounds similar to this compound have shown potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations below 1 µM . These findings highlight the potential for developing new treatments for resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between the target compound and its analogs:

Compound Name Substituents (Position) Key Properties/Applications Reference
Target Compound 2-(4-BrPh), 5-CF₃ High melting point (216–220 °C); pharmaceutical intermediate
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(3-BrPh), 5-CF₃ Meta-substitution alters steric and electronic interactions compared to para-substituted target
3-(4-Bromophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (53) 3-(4-BrPh), 2-(4-ClPh) Dual halogen substitution may enhance halogen bonding in receptor interactions
5-(4-(Pyridin-2-yloxy)-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine (49) 5-(substituted phenyl) Pyridinyloxy group introduces hydrogen-bonding capability
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) 2-(4-ClPh) Lower fluorescence intensity due to electron-withdrawing Cl group

Electronic and Steric Effects

  • Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability .
  • Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs.
  • Substitution Position : Para-substitution (target compound) vs. meta-substitution (CAS 944580-82-9) alters molecular symmetry and dipole moments, influencing crystallinity and solubility .

Fluorescence Properties

Studies on imidazo[1,2-a]pyridine derivatives reveal that electron-withdrawing groups (e.g., -NO₂) quench fluorescence, while electron-donating groups (e.g., -OCH₃) enhance it . The target compound’s -CF₃ group, though electron-withdrawing, may exhibit moderate fluorescence due to conjugation effects, contrasting with 2-(4-chlorophenyl) analogs (e.g., 6b), which show low intensity .

Biological Activity

2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14_{14}H8_{8}BrF3_3N2_2
  • Molecular Weight : 341.13 g/mol
  • CAS Number : 724742-88-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anxiolytic agent.

Anti-inflammatory Activity

Recent research indicates that imidazo[1,2-a]pyridines exhibit significant anti-inflammatory properties. For instance, compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: IC50_{50} Values of Imidazo[1,2-a]pyridine Derivatives Against COX Enzymes

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01

Note: TBD indicates values that require further investigation.

In a study focusing on the SAR of imidazo[1,2-a]pyridine derivatives, it was found that electron-donating groups significantly enhance anti-inflammatory activity by increasing the compound's affinity for COX enzymes .

Anxiolytic Effects

Imidazo[1,2-a]pyridines have also been evaluated for their anxiolytic potential. Compounds in this category have been shown to modulate GABAA_A receptors, which play a critical role in anxiety regulation.

Case Study:
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited anxiolytic effects comparable to established anxiolytics like benzodiazepines. The modulation of GABAA_A receptor subtypes was identified as a mechanism through which these compounds exert their effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing activity include:

  • Substitution Patterns : The presence of bromine and trifluoromethyl groups enhances lipophilicity and bioavailability.
  • Functional Groups : Variations in functional groups can lead to significant changes in pharmacological profiles.

Table 2: Summary of Substituent Effects on Biological Activity

SubstituentEffect on Activity
BromineIncreases potency
TrifluoromethylEnhances solubility
MethylVariable effects

Q & A

What are the common synthetic routes for 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine?

Level: Basic
Answer:
A widely used method involves copper-catalyzed three-component coupling (TCC) reactions. This approach combines 2-aminopyridines, arylaldehydes, and alkynes under catalytic conditions to construct the imidazo[1,2-a]pyridine core efficiently . For bromophenyl and trifluoromethyl substituents, pre-functionalized precursors (e.g., 4-bromoarylaldehydes or trifluoromethyl-substituted alkynes) are employed. Post-synthetic modifications, such as Suzuki-Miyaura cross-coupling, can further introduce aryl groups at specific positions .

How can regioselective functionalization of the imidazo[1,2-a]pyridine scaffold be achieved?

Level: Advanced
Answer:
Regioselective functionalization is critical for tailoring bioactivity. Copper-catalyzed selenylation offers a robust method: selenium powder reacts with 2-(2-bromophenyl)imidazo[1,2-a]pyridines under ligand-free conditions, selectively cleaving C(sp²)-Br or C(sp²)-H bonds to introduce selenyl groups at the C-3 or C-8 positions . Computational modeling (e.g., DFT studies) can predict reactivity patterns to guide regioselective modifications.

What pharmacological activities are associated with this compound?

Level: Basic
Answer:
The imidazo[1,2-a]pyridine scaffold exhibits diverse bioactivities, including COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted derivatives) , anticancer, and antimycobacterial effects . The bromophenyl and trifluoromethyl groups enhance metabolic stability and binding affinity to targets like constitutive androstane receptors (CARs) .

How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Level: Advanced
Answer:
Contradictions often arise from substituent positioning or assay variability. For example, 2-thioalkyl derivatives showed no antibacterial activity despite structural similarity to active analogs . Mitigation strategies include:

  • Systematic variation of substituent size/polarity (e.g., replacing thioalkyl with phenylamino groups ).
  • Validation across multiple assays (e.g., in vitro COX-1/COX-2 inhibition paired with in vivo analgesic tests ).

What analytical techniques are recommended for characterizing this compound?

Level: Basic
Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., distinguishing C-5 vs. C-7 trifluoromethyl peaks) .
  • HRMS : For exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 356.98) .
  • X-ray crystallography : Resolves ambiguities in solid-state conformation .

What strategies improve metabolic stability in imidazo[1,2-a]pyridine derivatives?

Level: Advanced
Answer:

  • Electron-withdrawing groups : Trifluoromethyl at C-5 reduces oxidative metabolism .
  • Halogenation : Bromine at the 4-phenyl position enhances lipophilicity and resistance to CYP450 enzymes .
  • Scaffold rigidification : Incorporating fused rings (e.g., oxadiazole hybrids) minimizes off-target interactions .

Why is the imidazo[1,2-a]pyridine scaffold considered a "privileged structure" in medicinal chemistry?

Level: Basic
Answer:
Its π-deficient aromatic system enables strong interactions with biological targets (e.g., GABAₐ receptors in zolpidem) . The scaffold’s versatility allows modular substitution at C-2, C-3, and C-5 positions, enabling optimization of pharmacokinetic and pharmacodynamic properties .

How can computational methods guide the design of novel derivatives?

Level: Advanced
Answer:

  • Docking studies : Predict binding modes to targets like COX-2 or CARs .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess conformational stability in solvent or membrane environments .

What safety considerations are critical when handling this compound?

Level: Basic
Answer:

  • Toxicity : Brominated aromatics may exhibit hepatotoxicity; monitor via Ames tests .
  • Handling : Use gloves/face shields due to potential skin/eye irritation .
  • Waste disposal : Follow halogenated waste protocols to avoid environmental contamination .

How do substituent effects at C-3 influence biological activity?

Level: Advanced
Answer:
C-3 substitutions dictate target selectivity. For example:

  • Morpholine groups : Enhance COX-2 inhibition (selectivity index = 217.1) .
  • Phenylamino groups : Modulate CAR agonist activity by altering hydrogen-bonding networks .
  • Thioalkyl groups : Despite increasing lipophilicity, they may reduce bioavailability due to metabolic sulfoxidation .

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